5,6-difluoro-1H-indazole-3-carboxylic Acid

Übersicht

Beschreibung

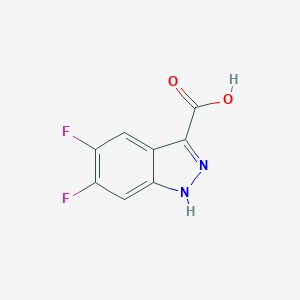

5,6-Difluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

The synthesis of 5,6-difluoro-1H-indazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindazole and appropriate carboxylating agents.

Reaction Conditions: The carboxylation reaction is carried out under controlled conditions, often involving the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Analyse Chemischer Reaktionen

5,6-Difluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the indazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DFICA serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications in drug development are particularly notable in:

- Anti-Cancer Agents : Research indicates that DFICA derivatives exhibit promising anti-cancer activities. For instance, studies have shown that modifications of DFICA can lead to compounds with enhanced efficacy against specific cancer cell lines .

- Enzyme Inhibition : DFICA has been utilized to explore enzyme inhibition mechanisms, contributing to the design of new therapeutic agents targeting specific biological pathways .

Biochemical Research

In biochemical studies, DFICA is employed for:

- Receptor Binding Studies : The compound is instrumental in investigating interactions with various biological receptors. Initial findings suggest that it may bind effectively to certain targets involved in disease pathways.

- Proteomics Research : DFICA is used in proteomics to study protein interactions and modifications, aiding in the understanding of complex biological systems.

Material Science

DFICA's properties make it suitable for applications in material science:

- Advanced Materials : The compound is being researched for its potential in developing advanced materials such as polymers and coatings that exhibit enhanced thermal and mechanical properties .

- Nanotechnology : DFICA's unique chemical structure allows for its integration into nanomaterials, potentially improving their functionality and stability.

Agricultural Chemistry

In agricultural chemistry, DFICA is being explored for:

- Agrochemical Development : The compound shows promise in the formulation of novel agrochemicals aimed at improving pest control methods. Its fluorinated structure may enhance the efficacy and stability of these products .

Analytical Chemistry

DFICA is also significant in analytical chemistry:

- Detection Methods : The comp

Wirkmechanismus

The mechanism of action of 5,6-difluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

5,6-Difluoro-1H-indazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 5-fluoro-1H-indazole-3-carboxylic acid and 6-fluoro-1H-indazole-3-carboxylic acid share structural similarities but differ in the position and number of fluorine atoms.

Biologische Aktivität

5,6-Difluoro-1H-indazole-3-carboxylic acid (CAS 129295-33-6) is a member of the indazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features two fluorine atoms at the 5 and 6 positions of the indazole ring, enhancing its chemical stability and potentially its biological efficacy.

- Molecular Formula : CHFNO

- Molecular Weight : 198.13 g/mol

- Structure : The indazole scaffold provides a versatile platform for further derivatization and biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, derivatives of indazole have been shown to exhibit significant inhibitory effects on various cancer cell lines. A study demonstrated that compounds related to this structure induced apoptosis in K562 leukemia cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Key Findings :

- IC values for K562 cells were reported as low as 5.15 µM, indicating potent activity.

- The compound induced apoptosis in a dose-dependent manner, with significant increases in early and late apoptosis rates observed at higher concentrations .

- Western blot analyses revealed that treatment decreased Bcl-2 levels while increasing Bax levels, further supporting its role in promoting apoptosis .

The biological activity of this compound appears to be mediated through several biochemical pathways:

- Cell Cycle Arrest : Treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating an arrest in cell cycle progression .

- Protein Interaction : The compound was found to upregulate p53 levels while downregulating MDM2, disrupting their interaction and leading to increased apoptosis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related indazole derivatives:

| Compound | Target Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induces apoptosis via p53/MDM2 modulation |

| Indazole derivative A | HepG2 | 10.2 | Inhibits cell proliferation |

| Indazole derivative B | MCF7 | 8.0 | Induces apoptosis via Bcl-2 family modulation |

| Indazole derivative C | A549 | 12.5 | Cell cycle arrest and apoptosis |

Additional Biological Activities

Beyond its antitumor properties, indazole derivatives have been reported to exhibit other biological activities:

- Antiviral Activity : Some studies suggest that indazoles may possess antiviral properties, although specific data on 5,6-difluoro derivatives remains limited.

- Anti-inflammatory Effects : Indazoles have also demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various indazole derivatives, including those with fluorine substitutions. These studies indicated that modifications at the 5 and 6 positions significantly impacted both enzymatic inhibition and cellular activity against cancer cell lines .

Example Study:

In a study by Li et al., several fluorinated indazoles were synthesized and tested for their FGFR1 inhibitory activity. One derivative showed an IC value of less than 4.1 nM against FGFR1, highlighting the potential for structural optimization to enhance biological activity .

Eigenschaften

IUPAC Name |

5,6-difluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVHNRMDLDYXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445346 | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-33-6 | |

| Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.